Solubility profile of 5-Chloro-2-(piperidin-1-yl)aniline hydrochloride in organic solvents
Solubility profile of 5-Chloro-2-(piperidin-1-yl)aniline hydrochloride in organic solvents
An In-depth Technical Guide to the Solubility Profile of 5-Chloro-2-(piperidin-1-yl)aniline Hydrochloride in Organic Solvents
Executive Summary
The solubility of an active pharmaceutical ingredient (API) in organic solvents is a cornerstone of drug development, influencing everything from synthesis and purification to formulation and bioavailability. This guide provides a comprehensive technical overview of the solubility profile of 5-Chloro-2-(piperidin-1-yl)aniline hydrochloride. While specific quantitative data for this compound is not extensively published, this document serves as a guide to both the theoretical principles governing its solubility and the practical, authoritative methods for its empirical determination. We will explore the physicochemical properties of the molecule, the profound impact of its hydrochloride salt form, and provide a detailed, field-proven protocol for generating a reliable solubility profile.
The Molecule: Physicochemical Landscape
5-Chloro-2-(piperidin-1-yl)aniline hydrochloride is a substituted aniline derivative. Its structure combines several key features that dictate its solubility behavior:
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Aromatic Amine Group: The aniline moiety provides a site for hydrogen bonding and contributes to the molecule's overall polarity.
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Chlorine Substituent: The electron-withdrawing chloro group slightly increases the molecule's polarity and can participate in dipole-dipole interactions.
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Piperidine Ring: This saturated heterocyclic group introduces a significant non-polar, aliphatic character, which will favor solubility in less polar solvents.
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Hydrochloride Salt: The formation of a hydrochloride salt from the basic aniline nitrogen drastically increases the ionic character of the molecule. This is the single most important factor for its solubility profile, generally decreasing its affinity for non-polar organic solvents while increasing it for polar, protic solvents that can solvate the chloride and protonated anilinium ions.[1][2]
The free base form, 5-chloro-2-(piperidin-1-yl)aniline, has a predicted XlogP of 2.8, indicating a moderate degree of lipophilicity.[3] The hydrochloride salt will have a significantly lower effective partition coefficient.
Theoretical Framework of Solubility in Organic Solvents
The principle of "like dissolves like" is the guiding tenet for predicting solubility. For a salt like 5-Chloro-2-(piperidin-1-yl)aniline hydrochloride, the key energetic barrier to overcome is the crystal lattice energy—the energy holding the ions together in the solid state.[2] A solvent must effectively interact with the dissociated ions to overcome this barrier.
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Polar Protic Solvents (e.g., Methanol, Ethanol): These solvents are generally the most effective for dissolving hydrochloride salts. Their hydroxyl groups can act as hydrogen bond donors to solvate the chloride anion (Cl⁻) and as hydrogen bond acceptors for the protonated amine (R-NH₃⁺). This strong solvation energy can effectively overcome the crystal lattice energy.
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Polar Aprotic Solvents (e.g., DMSO, DMF, Acetonitrile): These solvents possess large dipole moments and can solvate the cation effectively. However, their ability to solvate the small chloride anion is less efficient compared to protic solvents. Consequently, solubility is often moderate but can be significant.
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Low-Polarity and Non-Polar Solvents (e.g., Toluene, Hexane, Diethyl Ether): These solvents lack the ability to form strong interactions with the charged ions of the salt. The energy gained from solvating the ions is insufficient to overcome the crystal lattice energy, leading to very low or negligible solubility.
Illustrative Solubility Profile
While empirical data must be determined experimentally, the following table provides an illustrative solubility profile for 5-Chloro-2-(piperidin-1-yl)aniline hydrochloride based on first principles and data from analogous compounds.[4][5] This serves as a starting point for solvent selection in experimental studies.
| Solvent | Solvent Class | Dielectric Constant (Approx.) | Predicted Solubility | Rationale for Prediction |
| Methanol | Polar Protic | 32.7 | High | Excellent H-bonding for both cation and anion. |
| Ethanol | Polar Protic | 24.5 | Moderate to High | Good H-bonding, but lower polarity than methanol. |
| Isopropanol | Polar Protic | 19.9 | Moderate | Reduced polarity and increased steric hindrance. |
| Dimethyl Sulfoxide (DMSO) | Polar Aprotic | 46.7 | Moderate to High | High polarity effectively solvates the cation. |
| Acetonitrile (ACN) | Polar Aprotic | 37.5 | Low to Moderate | Moderate polarity, less effective at solvating ions than DMSO. |
| Dichloromethane (DCM) | Halogenated | 9.1 | Very Low | Insufficient polarity to overcome crystal lattice energy. |
| Tetrahydrofuran (THF) | Ether | 7.6 | Very Low | Low polarity and inability to solvate ions effectively. |
| Toluene | Aromatic Hydrocarbon | 2.4 | Negligible | Non-polar nature provides no favorable interactions. |
| n-Hexane | Aliphatic Hydrocarbon | 1.9 | Negligible | Non-polar nature provides no favorable interactions. |
Experimental Protocol for Solubility Determination: The Isothermal Shake-Flask Method
To generate trustworthy and accurate data, a robust experimental protocol is essential. The isothermal shake-flask method is the gold standard for determining equilibrium solubility.[6][7] This method ensures that the solvent is fully saturated with the solute, providing a true measure of its thermodynamic solubility.
Materials and Equipment
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5-Chloro-2-(piperidin-1-yl)aniline hydrochloride (powder/crystalline form)
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Selected organic solvents (analytical grade or higher)
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Analytical balance
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Glass vials with PTFE-lined screw caps
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Orbital shaker with temperature control
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Centrifuge
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Syringe filters (e.g., 0.22 µm PTFE)
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Volumetric flasks and pipettes
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High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV-Vis)
Step-by-Step Methodology
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Preparation: Add an excess amount of 5-Chloro-2-(piperidin-1-yl)aniline hydrochloride to a pre-weighed vial. The key is to ensure that undissolved solid remains at the end of the experiment, confirming saturation.[8] A visual excess is typically sufficient.
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Solvent Addition: Add a precise volume (e.g., 2.0 mL) of the chosen organic solvent to the vial.
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Equilibration: Tightly cap the vials and place them in an orbital shaker set to a constant temperature (e.g., 25 °C) and agitation speed (e.g., 200-300 RPM). Allow the mixture to equilibrate for a minimum of 24 hours. For some compounds, 48-72 hours may be necessary to ensure equilibrium is reached.[6][8]
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Phase Separation: After equilibration, remove the vials and let them stand to allow the excess solid to settle. To ensure complete removal of undissolved solids, which is critical for accuracy, use one of the following methods:
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Centrifugation: Centrifuge the vials at high speed (e.g., 10,000 rpm for 10 minutes).
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Filtration: Carefully draw the supernatant using a syringe and pass it through a chemically compatible syringe filter (e.g., PTFE for organic solvents). Self-Validation Step: Ensure the filter material does not adsorb the compound by running a known concentration standard through it and re-analyzing.
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-
Sample Dilution: Immediately after separation, accurately dilute a known volume of the clear, saturated supernatant with a suitable solvent (often the mobile phase of the HPLC method) to a concentration that falls within the calibrated range of the analytical method. This prevents precipitation upon cooling or solvent evaporation.[6]
-
Quantification: Analyze the diluted sample using a validated HPLC method to determine the concentration of the dissolved compound.
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Calculation: Calculate the solubility in mg/mL using the following formula, accounting for the dilution factor:
Solubility (mg/mL) = Concentration from HPLC (mg/mL) × Dilution Factor
Experimental Workflow Diagram
The following diagram illustrates the logical flow of the Isothermal Shake-Flask protocol.
Caption: Workflow for the Isothermal Shake-Flask Solubility Method.
Conclusion
The solubility of 5-Chloro-2-(piperidin-1-yl)aniline hydrochloride in organic solvents is a complex interplay between its structural components and the properties of the solvent. As a hydrochloride salt, it is predicted to be most soluble in polar protic solvents like methanol and least soluble in non-polar hydrocarbons. This guide provides the theoretical foundation for understanding this behavior and, more importantly, a robust, authoritative experimental protocol for its precise determination. By following the validated shake-flask method, researchers can generate the high-quality, reliable data essential for advancing drug discovery and development projects.
References
-
ICH. (n.d.). ICH Q6B Specifications: test procedures and acceptance criteria for biotechnological/biological products - Scientific guideline. European Medicines Agency. Retrieved from [Link]
-
ECA Academy. (n.d.). ICH Q6B Specifications: Test Procedures and Acceptance Criteria for Biotechnological/Biological Products. Retrieved from [Link]
-
European Medicines Agency. (n.d.). ICH Q6B Specifications: test procedures and acceptance criteria for biotechnological/biological products - Scientific guideline. Retrieved from [Link]
-
ResearchGate. (n.d.). ICH Q6B Specifications: An Implementation Guide. Request PDF. Retrieved from [Link]
-
Slideshare. (n.d.). Developing specifications in ICH Q6B guidelines. Retrieved from [Link]
-
World Journal of Pharmaceutical Research. (2021). Effect Of Organic Solvent On Salt Solubility. Retrieved from [Link]
-
Quora. (2017). How do you perform the shake flask method to determine solubility?. Retrieved from [Link]
-
World Health Organization (WHO). (n.d.). Annex 4. Retrieved from [Link]
-
Lund University Publications. (n.d.). Methods for measurement of solubility and dissolution rate of sparingly soluble drugs. Retrieved from [Link]
-
Research Journal of Pharmaceutical Dosage Forms and Technology. (n.d.). Drug Dissolution Enhancement by Salt Formation. Retrieved from [Link]
-
Protocols.io. (2024). Shake-Flask Aqueous Solubility assay (Kinetic solubility). Retrieved from [Link]
-
ResearchGate. (2025). Residual solvent analysis in hydrochloride salts of active pharmaceutical ingredients. Retrieved from [Link]
-
PubMed. (n.d.). pH-Solubility Profiles of Organic Bases and Their Hydrochloride Salts. Retrieved from [Link]
-
PubMed. (n.d.). Precaution on use of hydrochloride salts in pharmaceutical formulation. Retrieved from [Link]
-
Dow Development Labs. (2021). Ask a Formulator: What is the Purpose and Approach to Solubility Studies?. Retrieved from [Link]
-
RSC Publishing. (n.d.). Improving solubility and avoiding hygroscopicity of tetrahydroberberine by forming hydrochloride salts by introducing solvents. Retrieved from [Link]
-
PubChemLite. (n.d.). 5-chloro-2-(piperidin-1-yl)aniline hydrochloride (C11H15ClN2). Retrieved from [Link]
-
PMC. (n.d.). Solubility of Organic Salts in Solvent–Antisolvent Mixtures: A Combined Experimental and Molecular Dynamics Simulations Approach. Retrieved from [Link]
-
Cheméo. (n.d.). m-Chloroaniline (CAS 108-42-9) - Chemical & Physical Properties. Retrieved from [Link]
-
PubChemLite. (n.d.). 5-chloro-2-(pyrrolidin-1-yl)aniline dihydrochloride (C10H13ClN2). Retrieved from [Link]
-
Cheméo. (n.d.). Chemical Properties of Aniline hydrochloride (CAS 142-04-1). Retrieved from [Link]
Sources
- 1. wjpr.s3.ap-south-1.amazonaws.com [wjpr.s3.ap-south-1.amazonaws.com]
- 2. rjpdft.com [rjpdft.com]
- 3. PubChemLite - 5-chloro-2-(piperidin-1-yl)aniline hydrochloride (C11H15ClN2) [pubchemlite.lcsb.uni.lu]
- 4. garudachem.com [garudachem.com]
- 5. Aniline hydrochloride (CAS 142-04-1) - Chemical & Physical Properties by Cheméo [chemeo.com]
- 6. who.int [who.int]
- 7. lup.lub.lu.se [lup.lub.lu.se]
- 8. quora.com [quora.com]
